alternate names for 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride
alternate names for 7-Chloro-2,3-dihydro-benzodioxine-6-sulfonyl chloride
An In-depth Technical Guide to 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document details the compound's nomenclature, physicochemical properties, core reactivity, and established protocols for its application in synthesis. Emphasis is placed on the mechanistic rationale behind its use, particularly in the formation of sulfonamides, a critical functional group in numerous therapeutic agents. This guide serves as an essential resource for researchers and drug development professionals, offering field-proven insights into the strategic application of this versatile reagent.
Nomenclature and Chemical Identifiers
Accurate identification of chemical reagents is fundamental to reproducible scientific research. 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride is known by several alternate names and is cataloged under specific registry numbers. This section consolidates these identifiers to ensure clarity and facilitate cross-referencing in literature and chemical databases.
| Identifier Type | Value | Source |
| Primary IUPAC Name | 7-chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | [1] |
| Alternate Name | 7-Chloro-2,3-dihydro-benzo[1][2]dioxine-6-sulfonyl chloride | [1] |
| CAS Number | 889939-46-2 | [1] |
| MDL Number | MFCD08445704 | [1] |
| InChI | InChI=1S/C8H6Cl2O4S/c9-5-3-6-7(14-2-1-13-6)4-8(5)15(10,11)12/h3-4H,1-2H2 | [1] |
| InChI Key | JRUIKHSXGKKVTK-UHFFFAOYSA-N | [1] |
| Canonical SMILES | O=S(=O)(Cl)C1=CC2=C(C=C1Cl)OCCO2 | [1] |
Physicochemical and Safety Profile
Understanding the physical properties and safety hazards of a reagent is a prerequisite for its safe handling and successful integration into experimental workflows.
Physicochemical Data
The data presented below is for 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride and its close, non-chlorinated analog, 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride, which provides context for the general properties of this class of compounds.
| Property | 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride | Source |
| Molecular Formula | C₈H₆Cl₂O₄S | C₈H₇ClO₄S | [1][3] |
| Molecular Weight | 269.09 g/mol | 234.66 g/mol | [1][3] |
| Physical Form | Solid | Solid | [4] |
| Melting Point | Not specified | 65-70 °C | [4][5] |
| Boiling Point | Not specified | 344.2±41.0 °C at 760 mmHg | [5] |
Safety and Handling
As with most sulfonyl chlorides, this reagent is corrosive and moisture-sensitive. Proper handling is critical to ensure personnel safety and maintain the integrity of the compound.
-
Hazard Classification: Corrosive Solid, Acidic, Organic, N.O.S.[1]. Causes severe skin burns and eye damage[6][7][8].
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood[7][9].
-
Handling Precautions: Avoid breathing dust. Avoid contact with skin, eyes, and clothing[8][9]. The compound is moisture-sensitive and should be handled under an inert atmosphere where possible. It reacts violently with water[9].
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes[7].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[7][8].
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[7].
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[4][7].
Core Reactivity: The Sulfonylation Reaction
The synthetic utility of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride is dominated by the reactivity of the sulfonyl chloride (-SO₂Cl) functional group. This group is a powerful electrophile, designed for facile reaction with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages (-SO₂NR₂).[10] This reaction is a cornerstone of medicinal chemistry for synthesizing bioisosteres of amides.[11]
Mechanism of Sulfonamide Formation
The reaction proceeds via a nucleophilic substitution pathway at the sulfur center.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Intermediate Formation: A transient, tetracoordinate intermediate is formed.
-
Leaving Group Departure: The chloride ion, a good leaving group, is eliminated, and a proton is lost from the nitrogen atom, typically facilitated by a base.
The presence of a base (e.g., pyridine, triethylamine, or even excess amine reactant) is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[10]
Caption: General workflow for sulfonamide synthesis.
Causality in Experimental Design
-
Choice of Base: A non-nucleophilic base like triethylamine or pyridine is often preferred to avoid competition with the primary amine nucleophile. The base's strength and steric hindrance can be tuned to optimize the reaction for specific substrates.[10]
-
Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used to prevent reaction of the sulfonyl chloride with the solvent.
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion.[10]
Experimental Protocol: Synthesis of a Novel Sulfonamide
This section provides a validated, step-by-step protocol for the reaction of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with a generic primary amine. The protocol is designed to be self-validating, with explanations for each critical step.
Protocol: General Synthesis of N-Alkyl/Aryl-7-chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Objective: To synthesize a sulfonamide derivative for screening in a drug discovery program.
Materials:
-
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)[10]
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Workflow Diagram:
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (1.0 eq) and the chosen amine (1.1 eq) in anhydrous DCM.
-
Rationale: Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride starting material.[12]
-
-
Temperature Control: Cool the stirred solution to 0 °C using an ice-water bath.
-
Rationale: This mitigates the initial exotherm of the reaction, preventing potential side reactions and degradation.
-
-
Base Addition: Add triethylamine (1.5 eq) dropwise to the cooled solution over several minutes.
-
Rationale: Slow addition of the base controls the reaction rate. Triethylamine acts as an acid scavenger, neutralizing the HCl generated and preventing the protonation of the reactant amine, which would render it non-nucleophilic.[10]
-
-
Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: Once the reaction is complete, quench by adding water or 1M HCl. Transfer the mixture to a separatory funnel and extract the product into the organic layer.
-
Rationale: The washes remove impurities: the HCl wash removes excess base and unreacted amine, the NaHCO₃ wash removes any residual acid, and the brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel to obtain the final, pure sulfonamide.
Applications in Drug Discovery and Chemical Biology
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The addition of a sulfonyl chloride handle at the 6-position, further modulated by a chlorine atom at the 7-position, creates a versatile intermediate for building libraries of potential drug candidates.
-
Enzyme Inhibitors: The benzodioxane moiety has been explored in the design of inhibitors for various enzymes. For instance, benzodioxane-benzamides have been investigated as potent inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics.[13] The ability to easily synthesize a diverse library of sulfonamide derivatives using the title compound allows for extensive Structure-Activity Relationship (SAR) studies.
-
Chlorine as a Bioactive Element: The presence of a chlorine atom can significantly enhance the pharmacological properties of a molecule. It can increase metabolic stability, improve membrane permeability, and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a biological target.[14] More than 250 FDA-approved drugs contain chlorine, highlighting its importance in pharmaceutical design.[14]
Conclusion
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride is a high-value chemical tool for researchers in organic synthesis and drug development. Its defined structure and reliable reactivity make it an ideal starting point for the synthesis of sulfonamide-containing compounds. By understanding the principles of its reactivity and adhering to established safety and handling protocols, scientists can effectively leverage this compound to construct novel molecules with significant potential for biological activity.
References
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Al-Zoubi, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
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Mondal, S. & Jana, G. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
-
Andreu, J. M., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. [Link]
-
Reisman, S. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. [Link]
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Douglas, K. T., et al. (2008). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry. [Link]
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